![molecular formula C19H22N4O4S2 B11176846 Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11176846.png)
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is “Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.”
- It belongs to the class of heterocyclic compounds and contains a triazolopyrimidine core.
- The compound’s structure combines elements from both pyrimidine and triazole rings.
- Its molecular formula is C17H18N4O4S.
- The compound’s unique arrangement of functional groups makes it intriguing for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
Reaction Conditions: The exact conditions depend on the specific synthetic route, but they typically involve refluxing in suitable solvents with appropriate reagents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, or stability.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for designing novel molecules.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Industry: The compound may find applications in materials science, catalysis, or drug development.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, affecting biological processes.
Pathways: Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of triazolopyrimidine and sulfanyl groups sets it apart.
Similar Compounds: While no direct analogs exist, related compounds include thiazoles, triazoles, and pyrimidines.
Properties
Molecular Formula |
C19H22N4O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O4S2/c1-5-27-17(25)15-11(2)20-18-21-19(29-10-14(24)26-3)22-23(18)16(15)12-6-8-13(28-4)9-7-12/h6-9,16H,5,10H2,1-4H3,(H,20,21,22) |
InChI Key |
WTEMJZBFKLPPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)SC)SCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11176770.png)
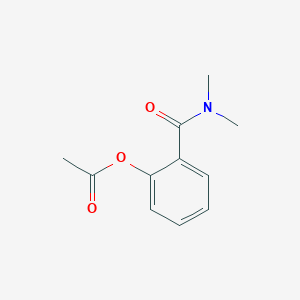
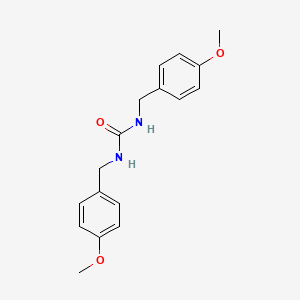
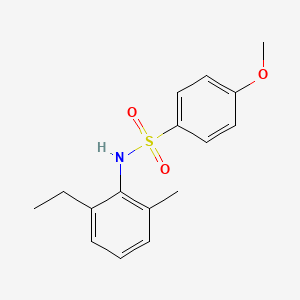
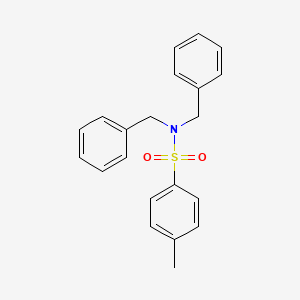
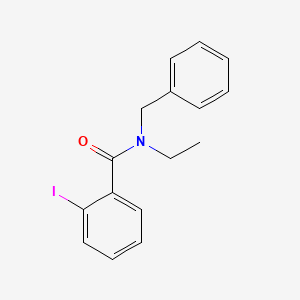
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11176795.png)
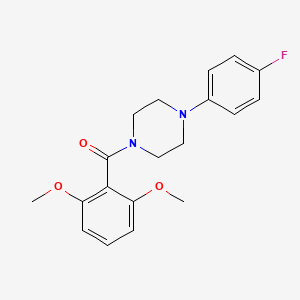
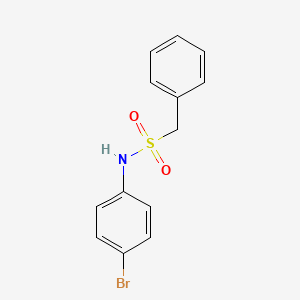
![N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11176819.png)
![N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11176834.png)
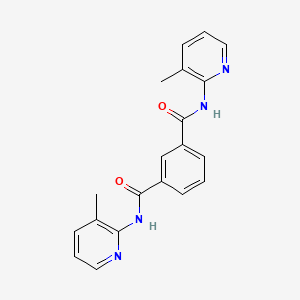
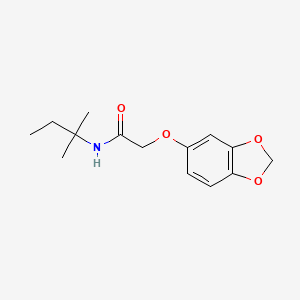
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B11176844.png)
